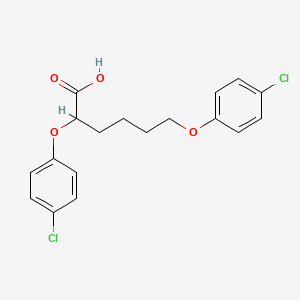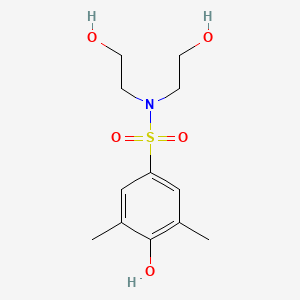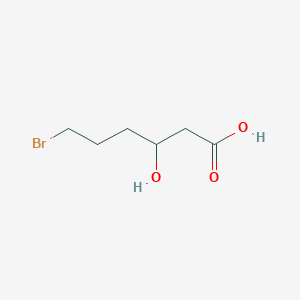![molecular formula C21H20O2 B14274738 1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene CAS No. 138329-34-7](/img/structure/B14274738.png)
1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected through a central 2-methyl-1,3-phenylene group with methyleneoxy linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene typically involves the reaction of 2-methyl-1,3-phenylenebis(methyleneoxy)dibenzaldehyde with appropriate reagents. One common method is the classical Schiff-base reaction, where 2,2’-[1,3-phenylenebis(methyleneoxy)]dibenzaldehyde reacts with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide in an ethanol/water solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene involves its interaction with molecular targets through its aromatic and ether functionalities. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(1,3-Phenylene)bis(methyleneoxy)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methylene)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]diurea
Uniqueness
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of methyleneoxy linkages and the 2-methyl-1,3-phenylene group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
138329-34-7 |
|---|---|
Molekularformel |
C21H20O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-methyl-1,3-bis(phenoxymethyl)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-18(15-22-20-11-4-2-5-12-20)9-8-10-19(17)16-23-21-13-6-3-7-14-21/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
KRYSCKMAPHMDJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1COC2=CC=CC=C2)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)


![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)




![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

